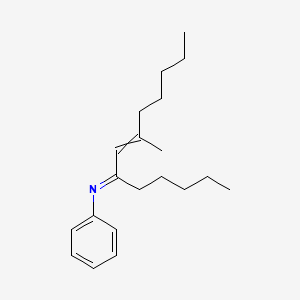
2-Ethyl-1-methylhexahydropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1-methylhexahydropyrimidine is a heterocyclic organic compound that belongs to the class of hexahydropyrimidines. These compounds are characterized by a six-membered ring containing two nitrogen atoms. The presence of the ethyl and methyl groups in the structure of this compound makes it unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-methylhexahydropyrimidine can be achieved through several methods. One common approach is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea. The reaction typically requires acidic conditions and can be catalyzed by various acids such as hydrochloric acid or p-toluenesulfonic acid .
Another method involves the Mannich reaction, where an aldehyde, an amine, and a ketone are reacted together. This reaction also requires acidic conditions and can be catalyzed by acids like acetic acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as p-toluenesulfonic acid are often used to accelerate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-methylhexahydropyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Ethyl-1-methylhexahydropyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-methylhexahydropyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Hexahydropyrimidine: The parent compound without the ethyl and methyl groups.
2-Methylhexahydropyrimidine: Similar structure but with only a methyl group.
1-Ethylhexahydropyrimidine: Similar structure but with only an ethyl group.
Uniqueness
2-Ethyl-1-methylhexahydropyrimidine is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This dual substitution can enhance its solubility, stability, and interaction with biological targets compared to its unsubstituted or singly substituted counterparts .
Properties
CAS No. |
61327-71-7 |
|---|---|
Molecular Formula |
C7H16N2 |
Molecular Weight |
128.22 g/mol |
IUPAC Name |
2-ethyl-1-methyl-1,3-diazinane |
InChI |
InChI=1S/C7H16N2/c1-3-7-8-5-4-6-9(7)2/h7-8H,3-6H2,1-2H3 |
InChI Key |
PYBMAJASZCLZRR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1NCCCN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Dibenzyl 6,9-dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-dicarboxylate](/img/structure/B14575898.png)
![4-[(4-Hexylphenyl)ethynyl]benzonitrile](/img/structure/B14575906.png)



![9-Heptyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene](/img/structure/B14575936.png)
